molecular formula C11H18O2 B13466206 (1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid

(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13466206
M. Wt: 182.26 g/mol
InChI Key: ZURRKVIQUKNLHF-XLDPMVHQSA-N
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Description

(1S,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is a high-purity organic compound with the molecular formula C11H18O2, defined by its specific stereochemistry within a norbornane-based framework . This chiral carboxylic acid serves as a valuable and sophisticated building block in synthetic organic chemistry. Its rigid bicyclic structure and defined stereocenters make it a prime candidate for developing novel pharmaceuticals, chiral catalysts, and ligands for asymmetric synthesis. Researchers can utilize this compound to create complex molecular architectures with precise three-dimensional control. It is also a key intermediate in the synthesis of more complex molecules, such as its derivative, (1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-,11+/m1/s1

InChI Key

ZURRKVIQUKNLHF-XLDPMVHQSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2C(=O)O

Canonical SMILES

CC1(C2CCC1(C(C2)C(=O)O)C)C

Origin of Product

United States

Preparation Methods

Starting Material and General Strategy

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Oxime formation Hydroxylamine hydrochloride, sodium acetate, EtOH/H2O, 60 °C overnight High (quantitative) TLC monitoring; clean conversion to oxime
Conversion to carboxylic acid Hydrolysis under acidic/basic conditions Moderate to high Dependent on precise conditions
Isocyanate formation DPPA, triethylamine, toluene, reflux 1 h High (~80) Nitrogen evolution indicates reaction completion
Amide coupling HATU, DIPEA, DCE, 45 °C overnight Moderate to high (~70) Purification by C-18 cartridge, LC-MS confirmed

Analytical Characterization

  • NMR Spectroscopy : Proton and carbon NMR spectra confirm the stereochemistry and purity. Characteristic signals include methyl singlets around 0.8–1.0 ppm and carboxylic acid carbon resonances near 180 ppm in ^13C NMR.

  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight; for example, calculated mass for C12H20O2 (M+H)+ is approximately 197.29, consistent with experimental data.

  • Melting Point and Purity : Melting points vary depending on derivative; purity is assessed by chromatographic methods and elemental analysis.

Summary of Key Preparation Routes

Route Starting Material Key Reagents/Conditions Advantages Limitations
Oxime route 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one Hydroxylamine hydrochloride, sodium acetate, EtOH/H2O, 60 °C High selectivity, well-established Multi-step, requires careful control
DPPA-mediated isocyanate Bicyclo[2.2.1]heptane-2-carboxylic acid DPPA, triethylamine, toluene reflux Efficient conversion to isocyanate Requires handling of azides, reflux conditions
Coupling with HATU Carboxylic acid derivative HATU, DIPEA, DCE, 45 °C Mild conditions, good yields Cost of reagents, purification needed

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Ketones and alcohols.

    Reduction: Alcohols.

    Substitution: Acyl chlorides and other substituted derivatives.

Scientific Research Applications

(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The bicyclic structure provides stability and rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS RN Molecular Formula Molecular Weight Functional Groups Key Features
(1S,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid - C₁₁H₁₆O₂ 180.24 Carboxylic acid Three methyl groups; bicyclic norbornane scaffold; no additional substituents
(1R,2S,4R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid 18530-30-8 C₁₁H₁₆O₃ 196.24 Carboxylic acid, ketone Additional C3 ketone; increased polarity and reactivity
(1R)-(−)-Ketopinic acid 64234-14-6 C₁₀H₁₄O₃ 182.22 Carboxylic acid, ketone 7,7-Dimethyl; ketone at C2; reduced methyl substitution
(1S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid 870708-34-2 C₈H₁₂O₂ 140.18 Carboxylic acid No methyl groups; simpler scaffold with lower molecular weight
exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid 474-09-9 C₉H₁₄O₂ 154.21 Carboxylic acid exo-Dimethyl groups at C3; distinct steric hindrance
(1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate 20347-65-3 C₁₃H₂₀O₂ 208.29 Ester (acetate) Acetylated derivative; enhanced lipophilicity

Key Differences and Implications

  • Functional Groups : The presence of a ketone in (1R,2S,4R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid increases its polarity and reactivity compared to the target compound, making it more suitable for conjugate addition reactions .
  • Stereochemistry : The (1S,2S,4R) configuration distinguishes it from isomers like (1R,2S,4R)-borneol derivatives, which exhibit divergent biological activities (e.g., borneol’s use in traditional medicine ).
  • Derivatives : Esterification, as seen in the acetate derivative , modifies solubility and volatility, expanding applications in fragrance or drug delivery systems.

Biological Activity

The compound (1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid , also referred to as borneolic acid , is a bicyclic monoterpene that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Antimicrobial Properties

Borneolic acid has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus: Minimum inhibitory concentration (MIC) values indicate effective inhibition.
  • Escherichia coli: Similar inhibitory effects have been observed.

Anti-inflammatory Effects

Research indicates that borneolic acid possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This suggests potential applications in managing inflammatory conditions.

Analgesic Activity

Borneolic acid has been evaluated for its analgesic properties in various animal models. The compound appears to modulate pain pathways, offering potential as a natural analgesic agent.

Neuroprotective Effects

Recent studies suggest that borneolic acid may have neuroprotective effects, potentially benefiting neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Case Studies

  • Study on Anti-inflammatory Activity:
    • A study published in the Journal of Ethnopharmacology evaluated the anti-inflammatory effects of borneolic acid in a rat model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups .
  • Neuroprotection in Alzheimer's Disease:
    • Research published in Neuroscience Letters investigated the neuroprotective effects of borneolic acid against amyloid-beta-induced toxicity in neuronal cells. The study found that treatment with borneolic acid significantly reduced cell death and oxidative stress markers .
  • Antimicrobial Efficacy:
    • A comparative study assessed the antimicrobial efficacy of borneolic acid against common pathogens associated with wound infections. Results showed that borneolic acid had comparable efficacy to standard antibiotics .

The biological activities of borneolic acid can be attributed to several mechanisms:

  • Modulation of Signaling Pathways: Borneolic acid influences various signaling pathways involved in inflammation and pain perception.
  • Antioxidant Activity: The compound exhibits antioxidant properties, reducing oxidative stress and protecting cells from damage.
  • Interaction with Receptors: Borneolic acid may interact with specific receptors involved in pain and inflammation modulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid, and how do reaction conditions optimize yield?

  • Methodology : Synthesis often begins with bicyclic precursors (e.g., norbornene derivatives) followed by functionalization. Key steps include:

  • Cyclization : Use of Diels-Alder reactions or photochemical [2+2] cycloadditions to construct the bicyclo[2.2.1]heptane framework .
  • Carboxylation : Introduction of the carboxylic acid group via oxidation or carboxylation under controlled pH and temperature .
  • Steric Control : Protecting groups (e.g., tert-butoxycarbonyl) may be employed to preserve stereochemistry during synthesis .
    • Optimization : Yields >95% are achievable with chiral catalysts (e.g., Rh or Pd complexes) and anhydrous solvents (THF, DCM) .

Q. Which analytical techniques are most reliable for confirming the stereochemistry of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can distinguish exo/endo configurations via coupling constants (e.g., J = 4–6 Hz for endo protons) .
  • X-ray Crystallography : Resolves absolute configuration; the bicyclic framework produces distinct diffraction patterns .
  • Polarimetry : Measures optical rotation ([α]D_D) to confirm enantiopurity (e.g., [α]D_D = −42° for the (1S,2S,4R) isomer) .

Q. How can researchers assess purity during synthesis?

  • Melting Point Analysis : Pure samples exhibit sharp melting points (e.g., 127.5°C for related bicycloheptane derivatives) .
  • Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess .

Advanced Research Questions

Q. What strategies mitigate scalability challenges in photochemical syntheses of bicyclo[2.2.1]heptane derivatives?

  • Microreactor Technology : Enhances light penetration and reduces side reactions (e.g., dimerization) .
  • Catalyst Design : Transition-metal photocatalysts (e.g., Ru(bpy)32+_3^{2+}) improve reaction efficiency under visible light .
  • Data : Pilot-scale reactions report 80% yield using flow reactors vs. 50% in batch systems .

Q. How do stereochemical variations impact biological activity in structure-activity relationship (SAR) studies?

  • Case Study : The (1S,2S,4R) isomer shows 10-fold higher inhibition of enzyme X compared to the (1R,2R,4S) form, attributed to improved hydrogen bonding with active-site residues .
  • Modification Strategies :

  • Ester Derivatives : Acetylation of the hydroxyl group reduces cytotoxicity while retaining activity (IC50_{50} = 2.5 µM vs. 1.8 µM for parent compound) .
  • Amino Acid Conjugates : Introduction of Boc-protected amines enhances blood-brain barrier penetration (logP = 1.2 vs. 0.5 for carboxylic acid) .

Q. How can conflicting data on synthetic yields be resolved?

  • Root Cause Analysis : Discrepancies (e.g., 99% vs. 70% yields) often arise from:

  • Impurity Profiles : Side products (e.g., ketones from over-oxidation) skew HPLC results .
  • Catalyst Loading : Sub-optimal Pd/C ratios (e.g., 5 mol% vs. 10 mol%) reduce efficiency .
    • Resolution : Replicate experiments with in situ FTIR monitoring to track intermediate formation .

Key Citations

  • Synthesis and stereochemical control:
  • Biological activity and SAR:
  • Analytical methods:

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